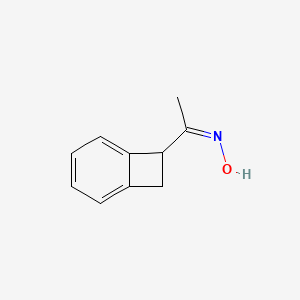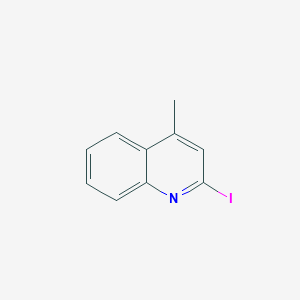
2-Iodo-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methylquinoline is an organic compound with the molecular formula C10H8IN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylquinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction. For instance, Gilman and Spatz documented the halogen-metal exchange of this compound using butyllithium (BuLi). The reaction involves treating this compound with BuLi at low temperatures, followed by carboxylation and acidification to yield 4-methyl-2-quinolinecarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry protocols can enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted quinolines.
Oxidation: Products include quinoline N-oxides.
Coupling Reactions: Products include biaryl quinoline derivatives.
Applications De Recherche Scientifique
2-Iodo-4-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a precursor for biologically active molecules.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and antibacterial properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methylquinoline is primarily related to its ability to interact with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication. The iodine atom in this compound can enhance its binding affinity to specific targets, making it a valuable compound in drug design .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Similar in structure but lacks the iodine atom.
4-Iodoquinoline: Similar but with the iodine atom at a different position.
2-Chloro-4-methylquinoline: Similar but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-4-methylquinoline is unique due to the presence of both a methyl group and an iodine atom on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
607-65-8 |
|---|---|
Formule moléculaire |
C10H8IN |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
2-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clé InChI |
ZXOBNGWBLZSZAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


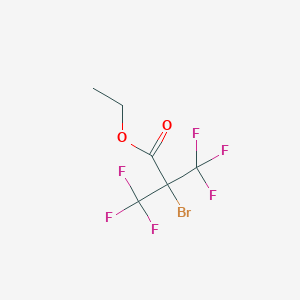
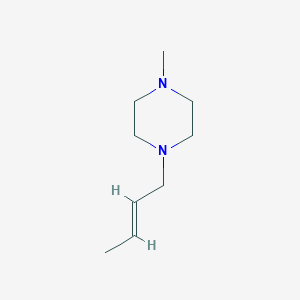
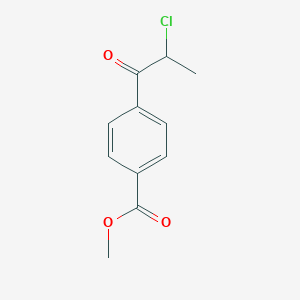

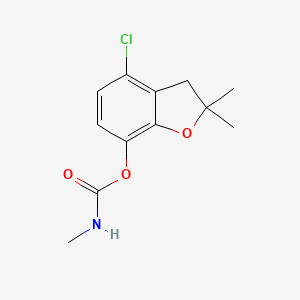
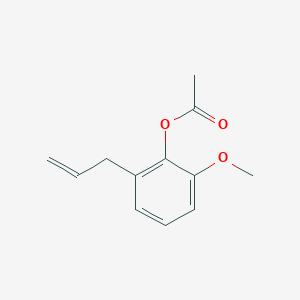
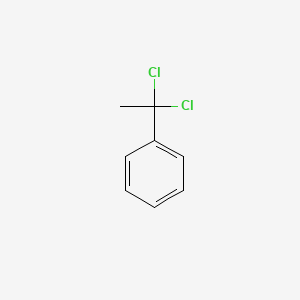
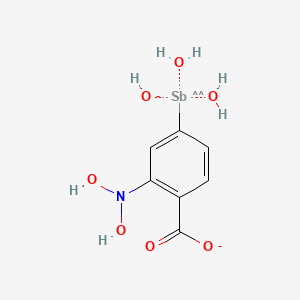
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

